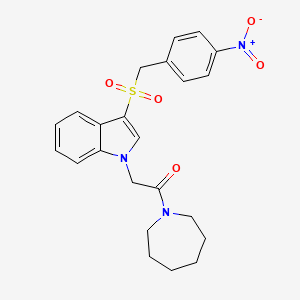

1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(azepan-1-yl)-2-[3-[(4-nitrophenyl)methylsulfonyl]indol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5S/c27-23(24-13-5-1-2-6-14-24)16-25-15-22(20-7-3-4-8-21(20)25)32(30,31)17-18-9-11-19(12-10-18)26(28)29/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLZXFWRBNXMDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone, with the CAS number 894016-54-7, is a compound that has garnered attention for its biological activity, particularly as a potential inhibitor of glycine transporter 1 (GlyT1). This article will delve into its biological properties, pharmacological implications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O5S |

| Molecular Weight | 455.5 g/mol |

| Structure | Chemical Structure |

Biological Activity

Inhibition of GlyT1 : The compound has been identified as a novel inhibitor of GlyT1, which is crucial in regulating glycine levels in the central nervous system. A study indicated that modifications to the azepane moiety could enhance the potency of sulfonamide derivatives as GlyT1 inhibitors. Specifically, the introduction of phenyl sulfonamides showed superior inhibitory effects compared to other structural variants, with one derivative achieving an IC50 value of 37 nM, indicating high potency in inhibiting GlyT1 activity .

CNS Penetration : Preliminary pharmacokinetic studies have suggested favorable brain-plasma ratios for certain analogs of this compound, which is essential for therapeutic applications targeting central nervous system disorders .

Case Study 1: Potency and Solubility Enhancement

Research has demonstrated that altering the azepane structure significantly affects both potency and solubility. For instance, compounds with basic nitrogen groups showed enhanced solubility (up to 98 μM), which is critical for effective drug formulation .

Case Study 2: Structure-Activity Relationship (SAR)

A systematic exploration of SAR involving various modifications to the aromatic and azepane components revealed that certain substitutions could improve both the biological activity and solubility profiles. For example, specific methyl substitutions on the aromatic ring were tolerated without substantial loss in potency .

Pharmacological Implications

The implications of these findings suggest that 1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone could serve as a lead compound for developing new therapeutics aimed at neurological disorders characterized by dysregulated glycine signaling. The ability to penetrate the CNS effectively enhances its potential utility in treating conditions such as schizophrenia or other neuropsychiatric disorders where glycine modulation is beneficial.

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

Hedgehog Pathway Modulation

One of the significant applications of this compound is in the modulation of the Hedgehog signaling pathway, which is crucial in various developmental processes and has implications in cancer biology. Research indicates that compounds similar to 1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone can inhibit this pathway, thereby potentially serving as therapeutic agents for cancers associated with aberrant Hedgehog signaling .

Anti-inflammatory Properties

Indole derivatives, including this compound, have been investigated for their anti-inflammatory properties. A study focused on synthesizing novel indole derivatives demonstrated their significant activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The synthesized compounds showed promise as nonsteroidal anti-inflammatory drugs (NSAIDs) . The computational studies indicated that these compounds could mimic the action of established NSAIDs like indomethacin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it can inhibit the growth of Mycobacterium tuberculosis by targeting fumarate hydratase, an essential enzyme for bacterial survival . This suggests potential applications in treating tuberculosis.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several indole derivatives similar to 1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone and assessed their biological activity against COX-2. The results indicated that certain derivatives exhibited comparable potency to traditional NSAIDs while maintaining favorable pharmacokinetic profiles .

Case Study 2: Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of azepane derivatives revealed that modifications to the sulfonamide group significantly affected both potency and solubility. For instance, variations in the aryl ring structure led to improved binding affinity to target enzymes . These findings highlight the importance of structural optimization in drug design.

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound A | COX-2 Inhibition | 12 | |

| Compound B | Mycobacterium Inhibition | 250 | |

| Compound C | Hedgehog Pathway Modulator | N/A |

Table 2: Structure-Activity Relationship Findings

| Modification Type | Effect on Potency | Solubility Change |

|---|---|---|

| Aryl Ring Substitution | Increased | Improved |

| Sulfonamide Variation | Decreased | Variable |

Comparison with Similar Compounds

Azepane-Containing Ethanone Derivatives

Compounds sharing the 1-(azepan-1-yl)-2-(substituted)ethanone scaffold exhibit variability in substituents, impacting physicochemical and biological properties:

Key Findings :

- Triazole-substituted analogs () demonstrate high synthetic yields (88–99%), suggesting efficient coupling methodologies for azepane-ethanone scaffolds .

Sulfonyl-Indole Derivatives

Sulfonylated indoles are common in drug discovery due to their versatility in hydrogen bonding and enzyme inhibition.

Key Findings :

- The crystal structure of the 2-nitrophenylethenyl analog () reveals intermolecular C–H···π interactions, which may stabilize the solid-state packing .

- Replacement of phenylsulfonyl () with 4-nitrobenzylsulfonyl in the target compound introduces a stronger electron-withdrawing group, likely altering solubility and metabolic stability.

Nitrobenzyl-Substituted Compounds

Nitro groups are redox-active and often serve as prodrug motifs or pharmacophores:

Key Findings :

- The nitro group’s position (e.g., 2-nitro in vs. 4-nitro in the target compound) may affect electronic distribution and intermolecular interactions.

- Nitrobenzylsulfonyl groups are less common in the evidence compared to phenylsulfonyl analogs, suggesting the target compound could occupy a niche in structure-activity relationship studies.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Indole Core Formation : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to construct the indole ring system .

- Sulfonation : React the indole intermediate with 4-nitrobenzylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

- Azepane Incorporation : Employ nucleophilic substitution or reductive amination to attach the azepane moiety.

- Optimization :

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR to confirm indole C-H environments (δ 7.0–8.5 ppm) and azepane methylene signals (δ 1.5–2.5 ppm). Overlapping peaks may require 2D NMR (COSY, HSQC) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

- IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹) .

Q. What safety protocols are essential given its acute toxicity?

Methodological Answer:

- Handling : Use PPE (nitrile gloves, lab coat, goggles), fume hood, and closed systems to minimize exposure .

- Exposure Response :

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of biological activity?

Methodological Answer:

- Modifications :

- Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to assess potency changes.

- Vary azepane ring size (e.g., piperidine vs. azepane) to probe steric effects.

- Assays :

Q. How can computational modeling predict target interactions and resolve experimental contradictions?

Methodological Answer:

- Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Focus on sulfonyl-nitro interactions with Lys/Arg residues .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of predicted poses.

- Validation : Cross-check with mutagenesis data (e.g., Kd vs. ΔΔG calculations) .

Q. What strategies resolve spectral data inconsistencies (e.g., NMR peak overlap)?

Methodological Answer:

Q. How can metabolic stability be evaluated in preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.